molecular formula C22H26N2O2 B12459697 N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

Cat. No.: B12459697
M. Wt: 350.5 g/mol
InChI Key: HNPXEKAXUIALNQ-UHFFFAOYSA-N
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Description

N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced through an acylation reaction using butanoyl chloride and a suitable base such as pyridine.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with phenylacetyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline derivatives.

    Chloroquine: A well-known antimalarial drug that contains a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide is unique due to the specific substituents on the quinoline core, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(1-butanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

InChI

InChI=1S/C22H26N2O2/c1-4-10-22(26)23-16(2)15-21(19-13-8-9-14-20(19)23)24(17(3)25)18-11-6-5-7-12-18/h5-9,11-14,16,21H,4,10,15H2,1-3H3

InChI Key

HNPXEKAXUIALNQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C)C

Origin of Product

United States

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